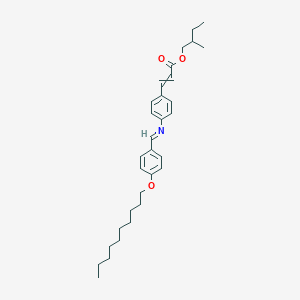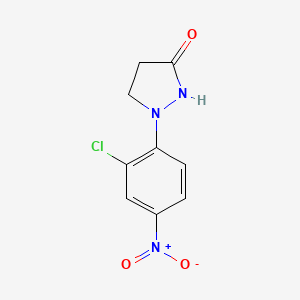
Pyrocatechol-4-ammonium sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydroxybenzenesulfonic acid monoammonium salt, also known as pyrocatechol-4-sulfonic acid ammonium salt, is an organic compound with the molecular formula C6H9NO5S. It is a derivative of catechol, where the sulfonic acid group is attached to the benzene ring. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,4-Dihydroxybenzenesulfonic acid monoammonium salt can be synthesized through the sulfonation of catechol (1,2-dihydroxybenzene) using sulfuric acid or chlorosulfonic acid. The reaction typically involves heating catechol with the sulfonating agent under controlled conditions to introduce the sulfonic acid group at the 4-position of the benzene ring. The resulting sulfonic acid is then neutralized with ammonium hydroxide to form the monoammonium salt .
Industrial Production Methods
In industrial settings, the production of 3,4-dihydroxybenzenesulfonic acid monoammonium salt follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically obtained through crystallization and purification steps .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dihydroxybenzenesulfonic acid monoammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The hydroxyl groups and the sulfonic acid group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the sulfonic acid group.
Substitution: Alkylated or acylated derivatives of the compound.
Applications De Recherche Scientifique
3,4-Dihydroxybenzenesulfonic acid monoammonium salt has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in biochemical assays and as a reagent in enzyme studies.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3,4-dihydroxybenzenesulfonic acid monoammonium salt involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the sulfonic acid group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their activity and function. The compound can also undergo redox reactions, affecting cellular redox balance and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Dihydroxy-1,3-benzenedisulfonic acid disodium salt: Another sulfonated derivative of catechol with two sulfonic acid groups.
Hydroquinone monosulfonic acid potassium salt: A sulfonated derivative of hydroquinone with similar chemical properties.
Phenolsulfonic acid: A simpler sulfonated phenol with one sulfonic acid group
Uniqueness
3,4-Dihydroxybenzenesulfonic acid monoammonium salt is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and biological activity. Its combination of hydroxyl and sulfonic acid groups makes it a versatile intermediate in organic synthesis and a valuable reagent in various scientific applications .
Propriétés
Formule moléculaire |
C6H7NO5S |
|---|---|
Poids moléculaire |
205.19 g/mol |
Nom IUPAC |
(3,4-dihydroxyphenyl)sulfamic acid |
InChI |
InChI=1S/C6H7NO5S/c8-5-2-1-4(3-6(5)9)7-13(10,11)12/h1-3,7-9H,(H,10,11,12) |
Clé InChI |
OBOQCKWXQWORRU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1NS(=O)(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Dipropylamino)-3-[(6-methoxyquinolin-8-yl)amino]propan-2-ol](/img/structure/B13815144.png)
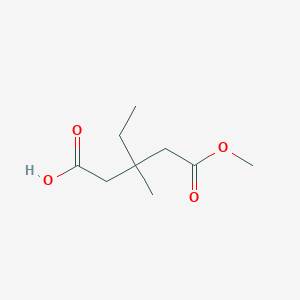
![5-[(Z)-(2-Oxo-1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-ylidene)methyl]-8-quinolinesulfonic acid](/img/structure/B13815154.png)
![(Z)-3-[(4S,7S,7aS)-2-hydroxy-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-enoic acid](/img/structure/B13815160.png)


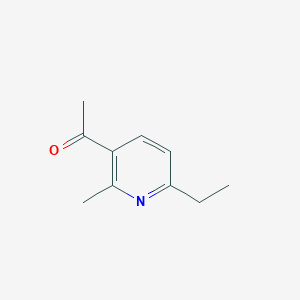
![Benzo[g]pteridine-2,4(1H,3H)-dione, 5-acetyl-9-bromo-5,10-dihydro-3,7,8,10-tetramethyl-](/img/structure/B13815186.png)
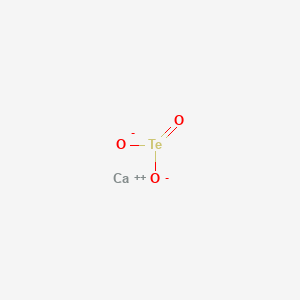
![2,2-Dimethyl-1-[(2-methylpropan-2-yl)oxy]propane](/img/structure/B13815196.png)

